molecular formula C11H11N3O3 B2878571 3-(1H-indazol-5-ylformamido)propanoic acid CAS No. 1099107-57-9

3-(1H-indazol-5-ylformamido)propanoic acid

Cat. No. B2878571
CAS RN: 1099107-57-9
M. Wt: 233.227
InChI Key: MBXQQESBOYVCSU-UHFFFAOYSA-N
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Description

“3-(1H-indazol-5-ylformamido)propanoic acid” is a chemical compound with the CAS Number: 1099107-57-9. It has a molecular weight of 233.23 and its molecular formula is C11H11N3O3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(1H-indazol-5-ylformamido)propanoic acid” is 1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

The indazole moiety, which is part of the “3-(1H-indazol-5-ylformamido)propanoic acid” structure, has been identified as having significant anti-inflammatory properties . This compound can be utilized in the synthesis of novel anti-inflammatory drugs, potentially offering alternatives with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmaceutical Research: PARP Inhibitors

In pharmaceutical research, indazole derivatives have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are crucial in the development of cancer therapeutics, particularly for breast and ovarian cancers associated with BRCA mutations.

Biochemistry: Enzyme Inhibition Studies

“3-(1H-indazol-5-ylformamido)propanoic acid” can be used in biochemical assays to study enzyme inhibition . Its structure allows it to bind to active sites or allosteric sites of enzymes, thereby providing insights into enzyme mechanisms and potential drug targets.

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in chemical synthesis for constructing more complex heterocyclic compounds . Its reactive formamido group can undergo various chemical reactions, enabling the synthesis of a wide range of molecules for material science and medicinal chemistry.

Laboratory Diagnostics: Analytical Standard

In laboratory diagnostics, “3-(1H-indazol-5-ylformamido)propanoic acid” can be used as an analytical standard for calibrating instruments like HPLC and LC-MS, ensuring accurate measurement of biological samples .

Material Science: Precursor for Advanced Materials

The indazole ring system is known for its stability and electronic properties, making “3-(1H-indazol-5-ylformamido)propanoic acid” a potential precursor for the development of advanced materials, such as organic semiconductors or photovoltaic materials .

Safety and Hazards

The safety information for “3-(1H-indazol-5-ylformamido)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(1H-indazole-5-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXQQESBOYVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCC(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indazol-5-ylformamido)propanoic acid

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